N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide
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Overview
Description
N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring system substituted with a chlorine atom at the 6-position and a pyridine-2-carboxamide moiety at the 4-position.
Scientific Research Applications
N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: It is used in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
Target of Action
N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide, also known as N-(6-chloroquinolin-4-yl)picolinamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. . Quinoline derivatives, which include this compound, have been noted for their therapeutic properties, such as antimicrobial, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Mode of Action
. This suggests that this compound might interact with its targets in a similar manner.
Pharmacokinetics
. This suggests that this compound might have favorable bioavailability.
Action Environment
. This suggests that the action of this compound might be influenced by its chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinoline and pyridine-2-carboxylic acid.
Formation of Intermediate: The 6-chloroquinoline is reacted with a suitable reagent to introduce the pyridine-2-carboxamide moiety.
Final Product: The intermediate is then subjected to further reactions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinoline N-oxide: An oxidized derivative of quinoline with similar biological activities.
Uniqueness
N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a pyridine-2-carboxamide moiety makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(6-chloroquinolin-4-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-10-4-5-12-11(9-10)13(6-8-18-12)19-15(20)14-3-1-2-7-17-14/h1-9H,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKONJZDPPRJMKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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